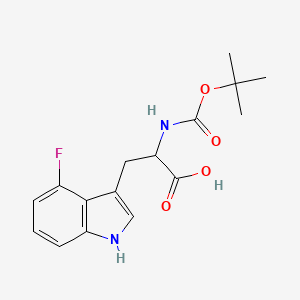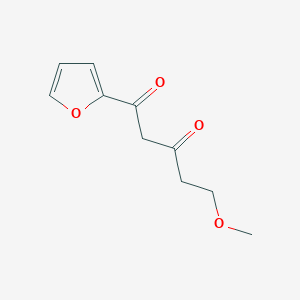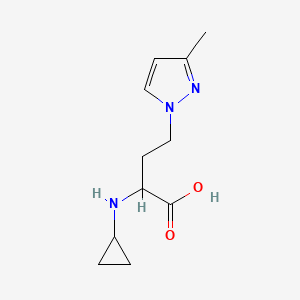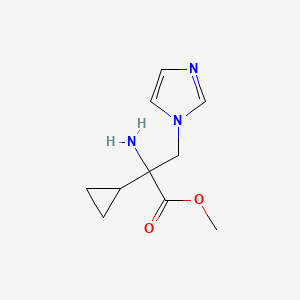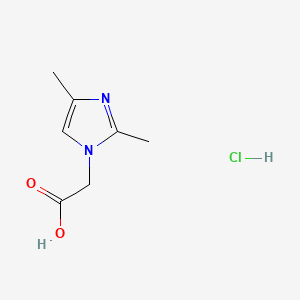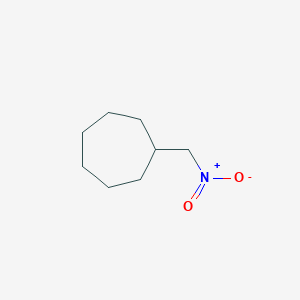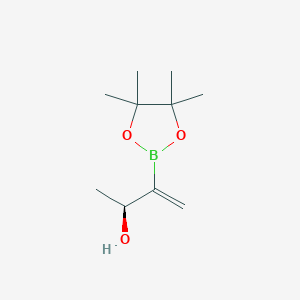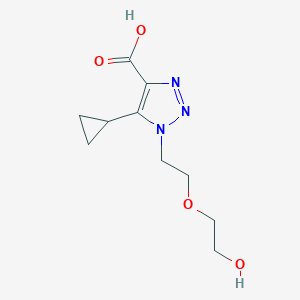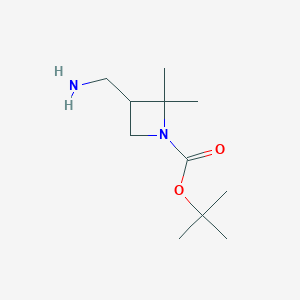
2-(((Benzyloxy)carbonyl)amino)-2-(3-iodophenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(((Benzyloxy)carbonyl)amino)-2-(3-iodophenyl)acetic acid is an organic compound that features a benzyloxycarbonyl group, an amino group, and an iodophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((Benzyloxy)carbonyl)amino)-2-(3-iodophenyl)acetic acid typically involves multi-step organic reactions. One common method includes:
Starting Material: The synthesis begins with the preparation of the benzyloxycarbonyl-protected amino acid.
Coupling Reaction: The final step involves coupling the iodinated phenyl compound with the benzyloxycarbonyl-protected amino acid under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group.
Reduction: Reduction reactions may target the iodine substituent or the benzyloxycarbonyl group.
Substitution: The iodophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups to the phenyl ring.
Scientific Research Applications
Chemistry
In chemistry, 2-(((Benzyloxy)carbonyl)amino)-2-(3-iodophenyl)acetic acid can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound may be used in the study of enzyme-substrate interactions or as a probe in biochemical assays.
Medicine
Potential medical applications include the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of advanced materials.
Mechanism of Action
The mechanism of action for 2-(((Benzyloxy)carbonyl)amino)-2-(3-iodophenyl)acetic acid would depend on its specific application. For example, if used as a pharmaceutical, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
2-(((Benzyloxy)carbonyl)amino)-2-phenylacetic acid: Lacks the iodine substituent.
2-(((Benzyloxy)carbonyl)amino)-2-(4-iodophenyl)acetic acid: Iodine substituent at a different position on the phenyl ring.
Uniqueness
The presence of the iodine atom in 2-(((Benzyloxy)carbonyl)amino)-2-(3-iodophenyl)acetic acid can significantly alter its chemical reactivity and biological activity compared to similar compounds without the iodine substituent.
Properties
Molecular Formula |
C16H14INO4 |
|---|---|
Molecular Weight |
411.19 g/mol |
IUPAC Name |
2-(3-iodophenyl)-2-(phenylmethoxycarbonylamino)acetic acid |
InChI |
InChI=1S/C16H14INO4/c17-13-8-4-7-12(9-13)14(15(19)20)18-16(21)22-10-11-5-2-1-3-6-11/h1-9,14H,10H2,(H,18,21)(H,19,20) |
InChI Key |
SRVLDEXMXJAYOL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(C2=CC(=CC=C2)I)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1R,5S)-3-((Benzyloxy)carbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B13623387.png)
